molecular formula C13H13N B8298648 3-Methyl-2-(2-methylphenyl)pyridine CAS No. 10273-92-4

3-Methyl-2-(2-methylphenyl)pyridine

Cat. No.: B8298648
CAS No.: 10273-92-4
M. Wt: 183.25 g/mol
InChI Key: ALMBAJRXEYSOTE-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylphenyl)pyridine, with the molecular formula C13H13N and a molecular weight of 183.2490 g/mol, is a specialized pyridine derivative of significant interest in chemical research and development . Its structure, featuring a pyridine ring substituted with methyl groups and an ortho-tolyl moiety, makes it a valuable scaffold for exploring novel chemical space. Pyridine derivatives are fundamental structures in numerous biologically active compounds and have garnered considerable attention for their application in synthesizing complex molecules, including pharmaceuticals and agrochemicals . Furthermore, substituted pyridines and their related heterocyclic systems, such as imidazo[1,2-a]pyridines, are extensively investigated for their notable physicochemical properties. These compounds are attractive organic fluorophores with potential applications as biomarkers and in the development of photochemical sensors . As such, this compound serves as a key intermediate for synthesizing more complex heterocyclic systems with tunable fluorescent properties for material science applications . Researchers also value pyridine-based compounds for their utility as ligands in metal complexes and for their non-linear optical properties, underscoring their broad potential in catalytic and advanced optical applications . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

10273-92-4

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-methyl-2-(2-methylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-6-3-4-8-12(10)13-11(2)7-5-9-14-13/h3-9H,1-2H3

InChI Key

ALMBAJRXEYSOTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of 3-methyl-2-(2-methylphenyl)pyridine are influenced by its substituents. Below is a comparison with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine/Phenyl) Key Properties/Applications Reference
This compound C₁₃H₁₃N 183.25 3-CH₃ / 2-CH₃C₆H₄ Laboratory synthesis; precursor for Au(III) complexes
3-Methyl-2-(4-methylphenyl)pyridine C₁₃H₁₃N 183.25 3-CH₃ / 4-CH₃C₆H₄ Model compound for Suzuki-Miyaura coupling; lower steric hindrance than 2-methylphenyl
3-Methyl-2-(2'-methoxyphenyl)pyridine C₁₃H₁₃NO 199.25 3-CH₃ / 2-OCH₃C₆H₄ Electron-rich phenyl group; synthesized via Suzuki coupling (yields: trace to 74% )
3-Methyl-2-(4-nitrophenyl)pyridine C₁₂H₁₀N₂O₂ 214.22 3-CH₃ / 4-NO₂C₆H₄ Electron-withdrawing nitro group; potential for redox-active applications
3-Methyl-2-(trifluoromethyl)pyridine C₇H₆F₃N 161.12 3-CH₃ / 2-CF₃ High electronegativity; used in agrochemical synthesis

Physicochemical Properties

  • Melting Points :

    • Derivatives with nitro groups (e.g., 4-nitrophenyl) have higher melting points (~260–287°C) due to strong intermolecular interactions .
    • Methyl-substituted analogs (e.g., 3-methyl-2-(4-methylphenyl)pyridine) exhibit lower melting points, favoring solubility in organic solvents .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density on the pyridine ring, altering reactivity in electrophilic substitution . Electron-donating groups (e.g., -OCH₃) enhance π-backbonding in metal complexes, influencing catalytic activity .

Preparation Methods

Thiocarbonylthio Intermediate Hydrolysis

Smith et al. (1995) and El-Hiti (2003) describe the synthesis via acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(2-methylbenzoylamino)pyridine. The process involves:

  • Thiocarbonylthio Formation : Reaction of 2-aminopyridine with diisopropylcarbamoyl chloride and carbon disulfide in tetrahydrofuran (THF).

  • Acid Hydrolysis : Refluxing in 6M HCl for 12 hours to cleave the thiocarbonyl group, yielding the pyridine core.

  • Crystallization : Purification via diethyl ether recrystallization affords colorless crystals (89% yield).

Reaction Conditions :

  • Temperature: 110°C (reflux).

  • Solvent: Hydrochloric acid (6M).

  • Key Advantage: High regioselectivity for the 2-(2-methylphenyl) substituent.

Catalytic Synthesis Under High-Pressure Conditions

Loop Reactor-Based Process

CA2763574C discloses a continuous process for synthesizing 3-methyl-pyridine precursors, adaptable for 3-methyl-2-(2-methylphenyl)pyridine. The method uses:

  • Feedstocks : Formaldehyde, paracetaldehyde, ammonia, and acetic acid.

  • Catalyst Solution : 75% water, 15% ammonia, 10% acetic acid.

  • Reactor : Jet-loop reactor at 278°C and 100 bar pressure.

Optimized Parameters :

ParameterValue
Molar Ratio (CH₂O:Paracetaldehyde)0.7–1.4 Mol/Mol
Retention Time20 minutes (continuous)
Yield of 3-Methylpyridine64.6% (based on CH₂O)

This method emphasizes scalability, with a space-time yield of 10.02 kg/h in a 100L reactor.

Multi-Step Organic Synthesis via Acylation

Pyridine-Mediated Acylation

A supporting document from the Royal Society of Chemistry details acylation in pyridine solvent, applicable for introducing methylphenyl groups. For example:

  • Acylation of 2-Hydroxyacetophenone : Reacted with benzoyl chloride in pyridine at 0°C to form an ester intermediate.

  • Cyclization : Heating the ester with ammonium acetate in acetic acid under reflux forms the pyridine ring.

Typical Conditions :

  • Solvent: Pyridine (3 mL per 2 g substrate).

  • Temperature: 0°C (initial), then room temperature.

  • Yield: 85% after pentane washing.

Comparative Analysis of Methods

Yield and Selectivity

MethodYield (%)Selectivity (%)Key Challenge
Vilsmeier-Haack61–7582Cyanide handling
Acid Hydrolysis8995Long reflux times
Loop Reactor64.690High-pressure equipment
Acylation8588Solvent purity requirements

Industrial Applicability

The loop reactor method is optimal for large-scale production due to its continuous operation and high space-time yield. In contrast, acid hydrolysis suits laboratory-scale synthesis where regioselectivity is critical.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-(2-methylphenyl)pyridine?

A common method involves acylation reactions where a methyl-substituted phenyl compound reacts with a pyridine derivative under reflux conditions. For example, coupling 2-methylphenylmagnesium bromide with 3-methylpyridine precursors in the presence of catalysts like palladium or copper can yield the target compound. Optimization of solvent polarity (e.g., using DMF or toluene) and temperature control are critical to minimize side products .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (MS) for molecular weight verification (expected m/z ~169.22 based on analogs) .
  • FT-IR to identify functional groups (e.g., C-N stretches at ~1600 cm⁻¹).

Q. What safety precautions are required when handling this compound?

Referencing safety data sheets:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335).
  • Spill management : Collect residues using non-sparking tools and dispose as hazardous waste .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays include:

  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential).
  • Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

  • Directed metalation : Use directing groups (e.g., -OMe) on the pyridine ring to control substitution sites.
  • Cross-coupling catalysis : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to enhance positional accuracy .
  • Computational modeling : DFT calculations predict favorable transition states to guide synthetic design .

Q. What strategies resolve contradictions in spectral or bioactivity data?

  • Advanced NMR : 2D techniques (COSY, HSQC) clarify ambiguous proton environments.
  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., solvent polarity effects on NMR shifts) .
  • Dose-response validation : Replicate bioassays under standardized conditions (e.g., fixed pH, temperature) .

Q. How can computational tools enhance understanding of its biological interactions?

  • Molecular docking : Predict binding affinities to targets like kinase enzymes (e.g., EGFR) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales.
  • ADMET prediction : Tools like SwissADME assess absorption/toxicity profiles early in drug development .

Q. What methodologies assess long-term stability and degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, and humidity; monitor via HPLC-MS for degradants.
  • Kinetic analysis : Determine activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

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